molecular formula C19H17NO4S2 B11666621 (5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666621
M. Wt: 387.5 g/mol
InChI Key: OUYFSZNFCWTUFO-MHWRWJLKSA-N
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Description

(5E)-3-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 3-benzyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (5E)-3-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-4-thiazolidinone, share some chemical and biological properties.

    Benzylidene Derivatives: Compounds with a benzylidene group, like benzylideneacetone, exhibit similar reactivity in substitution reactions.

Uniqueness

What sets (5E)-3-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is the combination of its thiazolidinone core and benzylidene group, which together confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-23-14-8-13(9-15(24-2)17(14)21)10-16-18(22)20(19(25)26-16)11-12-6-4-3-5-7-12/h3-10,21H,11H2,1-2H3/b16-10+

InChI Key

OUYFSZNFCWTUFO-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

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